[Hydroxy(phenyl)methyl]propanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[hydroxy(phenyl)methyl]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9-10,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGGDWGXACKQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C#N)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40826923 | |
| Record name | [Hydroxy(phenyl)methyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40826923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855660-53-6 | |
| Record name | [Hydroxy(phenyl)methyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40826923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hydroxy Phenyl Methyl Propanedinitrile and Analogues
Direct Synthetic Approaches
Direct methods for the synthesis of the [Hydroxy(phenyl)methyl]propanedinitrile core and its analogs primarily involve the formation of the key carbon-carbon bonds through condensation and addition reactions. These strategies offer straightforward access to the target molecules from readily available starting materials.
Knoevenagel Condensation Reactions in the Formation of this compound Derivatives
The Knoevenagel condensation is a cornerstone reaction in the synthesis of benzylidenemalononitrile (B1330407) derivatives, which are immediate precursors to this compound. This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with an active methylene (B1212753) compound, typically malononitrile (B47326), in the presence of a catalyst.
The reaction is versatile and can be carried out under various conditions, often employing a base as a catalyst. A wide array of catalysts has been explored to improve the efficiency, yield, and environmental friendliness of this transformation. For instance, agro-waste extracts have been utilized as a green and effective catalyst and solvent system for the Knoevenagel condensation of aromatic aldehydes with malononitrile, affording high yields of the corresponding benzylidenemalononitrile derivatives. In one study, the reaction of 2-hydroxybenzaldehyde with malononitrile using an agro-waste extract yielded 2-(2-hydroxybenzylidene)malononitrile in 90% yield.
Microwave-assisted synthesis has also proven to be an effective strategy. In a representative procedure, the reaction of an aromatic aldehyde with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) under microwave irradiation (320 W) for a short duration (20–50 seconds) provides the desired benzylidenemalononitrile derivatives in good yields. rsc.org
The choice of catalyst and reaction conditions can be tailored to accommodate a variety of substituted benzaldehydes, allowing for the synthesis of a diverse library of benzylidenemalononitrile precursors.
Table 1: Examples of Knoevenagel Condensation for the Synthesis of Benzylidenemalononitrile Derivatives
| Aldehyde | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Ammonium Acetate | None (Microwave) | 20-50 s | - | High | rsc.org |
| 4-Hydroxybenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 12 min | 25 °C | 95 | nih.gov |
| 4-Nitrobenzaldehyde | Alum | H₂O | - | - | 99 | nih.gov |
| 4-Chlorobenzaldehyde | Alum | H₂O | - | - | 90 | nih.gov |
| 4-Methylbenzaldehyde | Alum | H₂O | - | - | 89 | nih.gov |
| 2-Hydroxybenzaldehyde | Agro-waste extract | Agro-waste extract | 45 min | Room Temp. | 90 | beilstein-journals.org |
Nucleophilic Addition Reactions for this compound Scaffold Construction
The direct construction of the this compound scaffold can be achieved through nucleophilic addition to the carbon-carbon double bond of a pre-formed benzylidenemalononitrile derivative. This approach is pivotal for introducing the characteristic hydroxyl group.
A prominent example of this strategy is the asymmetric reduction of the C=C double bond. While specific examples for the direct synthesis of the achiral parent compound are less common in the context of nucleophilic addition of a hydride, the asymmetric variant is well-documented. For instance, a one-pot, two-stage photoenzymatic strategy has been developed that combines a photocatalytic Knoevenagel condensation with an enzymatic asymmetric reduction. rsc.org In this process, the initially formed α,β-unsaturated nitrile undergoes highly enantioselective reduction mediated by an ene reductase, yielding β-chiral malononitrile derivatives with excellent enantiomeric excess (>99%) and in good yields (43–99%). rsc.org This chemoenzymatic approach highlights the potential of nucleophilic addition of a hydride equivalent to construct the desired scaffold with high stereocontrol.
The reactivity of benzylidenemalononitriles towards a variety of nucleophiles, including carbanions, enamines, amines, water, and hydroxide, has been kinetically studied, providing a basis for predicting their behavior in nucleophilic addition reactions.
Catalyst-Assisted Synthetic Routes
The use of catalysts is central to the development of efficient and selective methods for the synthesis of this compound and its analogs. Both organocatalysts and transition metal complexes have been successfully employed to facilitate key bond-forming steps.
Organocatalytic Systems in this compound Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and it has been applied to the synthesis of chiral derivatives of this compound. A notable example is the organocatalytic conjugate addition of malononitrile to dienones, which can lead to chiral pyran derivatives. nih.gov
More directly relevant is the use of ene reductases in a chemoenzymatic approach. In a one-pot photoenzymatic process, after the initial photocatalyzed Knoevenagel condensation of an acetophenone (B1666503) with malononitrile, an ene reductase is used for the asymmetric hydrogenation of the resulting carbon-carbon double bond. This enzymatic reduction furnishes β-chiral malononitrile derivatives in high yields and with exceptional enantioselectivity (>99% ee). rsc.org This method demonstrates the successful application of an organocatalytic system (in this case, an enzyme) for the stereoselective synthesis of the target scaffold.
Transition Metal Catalysis for this compound Derivatives
Transition metal catalysis plays a significant role in the synthesis of propanedinitrile derivatives, particularly through hydrogenation reactions. The catalytic asymmetric hydrogenation of α,β-unsaturated nitriles is a direct and efficient method for producing chiral saturated nitriles.
While specific examples for the transition metal-catalyzed hydrogenation of benzylidenemalononitrile to this compound are not extensively detailed in the provided search results, the general principles of asymmetric hydrogenation are well-established. First-row transition metals have been increasingly used for asymmetric hydrogenation and transfer hydrogenation reactions. rsc.org
Furthermore, bimetallic heterogeneous catalysts, such as monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT), have been shown to be highly effective for the Knoevenagel condensation to produce benzylidenemalononitrile derivatives under mild conditions. nih.gov The subsequent reduction of these unsaturated precursors could potentially be achieved using various transition metal catalysts. For instance, the selective hydrogenation of nitriles to amines is a well-known transformation catalyzed by transition metals.
Table 2: Catalyst Systems for the Synthesis of Benzylidenemalononitrile and Chiral Malononitrile Derivatives
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | NiCu@MWCNT | Aromatic aldehydes, Malononitrile | Benzylidenemalononitrile derivatives | High catalytic performance, mild conditions | nih.gov |
| Knoevenagel Condensation | Alum | Aromatic aldehydes, Malononitrile | Benzylidenemalononitrile derivatives | Eco-friendly, high yields in water | nih.gov |
| One-pot Knoevenagel/Asymmetric Reduction | Methyl Orange (photocatalyst) & Ene Reductase | Acetophenones, Malononitrile | β-Chiral malononitrile derivatives | High enantioselectivity (>99% ee), mild conditions | rsc.org |
| Conjugate Addition | Piperidine-based thiourea-tertiary amine | Dienones, Malononitrile | Chiral pyran derivatives | Excellent yields and enantioselectivities | nih.gov |
Nanoparticle Catalysis in the Synthesis of Substituted [Hydroxy(phenyl)methyl]propanedinitriles
The application of nanoparticle catalysis offers a promising avenue for the synthesis of complex organic molecules, including derivatives of this compound. These methods often provide advantages in terms of higher yields, milder reaction conditions, and catalyst recyclability. While direct synthesis of this compound using nanoparticle catalysis is not extensively documented in the provided research, analogous syntheses of related compounds highlight the potential of this approach.
One relevant example is the use of a poly(aniline-co-melamine)@MnFe2O4 nanocomposite as a catalyst for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. nih.gov This reaction involves a mixture of an aldehyde, malononitrile, and a pyrazole (B372694) derivative in a water/ethanol (B145695) solvent system at 40°C. nih.gov The magnetic nature of the MnFe2O4 nanoparticle core allows for easy separation of the catalyst using an external magnet, facilitating its reuse. nih.gov The high surface area of such nanocatalysts provides more active sites, which can lead to lower activation energy and improved product selectivity and catalytic efficacy. nih.gov
The general procedure for this type of nanoparticle-catalyzed reaction involves stirring a mixture of the aldehyde, the nitrile source (in this case, malononitrile), and the other reactant in the presence of the nanocomposite catalyst. nih.gov The reaction progress is typically monitored by thin-layer chromatography. nih.gov This methodology, applied to the synthesis of various pyrazole derivatives, demonstrates the versatility of using different aromatic aldehydes, which suggests its potential applicability for the synthesis of this compound and its analogues by reacting benzaldehyde or substituted benzaldehydes with a suitable nitrile source.
Electrochemical Approaches in Propanedinitrile Derivative Synthesis
Electrochemical synthesis is emerging as a green and efficient alternative to conventional methods for organic synthesis. It often avoids the need for hazardous reagents and can lead to high product yields under mild conditions. mdpi.com While specific electrochemical methods for the direct synthesis of this compound are not detailed in the available literature, the synthesis of related compounds, such as 2-(4-fluorobenzylidene)malononitrile, demonstrates the feasibility of this approach for Knoevenagel condensation reactions. mdpi.com
In a typical electrochemical setup for this type of reaction, graphite (B72142) plates are used as both the anode and cathode. mdpi.com The reaction mixture, consisting of the aldehyde (e.g., 4-fluorobenzaldehyde) and the active methylene compound (e.g., malononitrile), is dissolved in a suitable solvent and electrolyzed at a constant voltage. mdpi.com The reaction can be performed at room temperature, and its progress is monitored using thin-layer chromatography. mdpi.com This method has been shown to produce high yields of the desired product without the need for additional reagents. mdpi.com
The principles of this electrochemical Knoevenagel condensation could be applied to the synthesis of this compound by using benzaldehyde and malononitrile as starting materials. Furthermore, electrochemical methods have been successfully employed in the synthesis of other nitrile-containing compounds like adiponitrile, highlighting the broad applicability of electrosynthesis in nitrile chemistry. nyu.edursc.org The efficiency of these reactions can be influenced by various factors, including the choice of solvent, electrolyte, and electrode material, as well as the reaction temperature and time. d-nb.infosemanticscholar.org
Precursor-Based Synthesis and Transformation
Utilization of Substituted Benzaldehydes and Nitrile Sources
The synthesis of this compound and its analogues frequently involves the condensation of a substituted benzaldehyde with a nitrile source. This approach is a common strategy for forming the core structure of these molecules. A variety of substituted benzaldehydes can be employed, allowing for the introduction of different functional groups onto the phenyl ring.
One-pot syntheses of nitriles from aldehydes have been developed using reagents like hydroxylamine (B1172632) hydrochloride in the presence of a catalyst such as anhydrous ferrous sulphate in DMF under reflux conditions. asianpubs.org This method facilitates both the formation of an intermediate oxime and its subsequent dehydration to the nitrile. asianpubs.org While this is a general method for nitrile synthesis from aldehydes, for compounds like this compound, a Knoevenagel-type condensation is more directly applicable.
In such condensations, a substituted benzaldehyde reacts with an active methylene compound, which serves as the nitrile source. Malononitrile is a common and effective nitrile source for these reactions. For instance, the synthesis of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile is achieved by reacting 4-[hydroxymethyl(methyl)amino]benzaldehyde with propanedinitrile. rsc.org Similarly, multicomponent reactions involving benzaldehydes, malononitrile, and other reagents are used to synthesize complex molecules containing the aryl-methyl-malononitrile scaffold. researchgate.net The versatility of using different substituted benzaldehydes makes this a powerful method for creating a diverse library of this compound derivatives. google.com
Functional Group Transformations Derived from Morita-Baylis-Hillman Adducts Leading to [Hydroxy(phenyl)methyl]propanedinitriles
The Morita-Baylis-Hillman (MBH) reaction provides a versatile platform for the synthesis of densely functionalized molecules that can serve as precursors to [Hydroxy(phenyl)methyl]propanedinitriles. rsc.org The MBH reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like DABCO or a phosphine. nih.govnih.gov The resulting MBH adducts are polyfunctionalized compounds that can undergo various transformations to yield a wide range of products. nih.govresearchgate.net
MBH adducts derived from aromatic aldehydes and activated alkenes can be converted into structures analogous to this compound. mdpi.com Although the direct conversion of a standard MBH adduct to this compound is not explicitly detailed, the versatile reactivity of MBH adducts suggests plausible synthetic routes. rsc.org For example, the hydroxyl group and the double bond in the MBH adduct provide handles for further chemical modifications. These adducts are known to be valuable starting materials for developing a variety of organic compounds. nih.gov The reaction conditions for the formation of MBH adducts, such as the choice of catalyst and solvent, can significantly influence the reaction time and yield. nih.gov
Optimization of Reaction Parameters in this compound Synthesis
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and environmental impact. While specific examples of solvent-free synthesis for this compound are not prominently featured in the provided search results, the broader context of organic synthesis indicates a strong trend towards such methodologies.
Many reactions that traditionally use solvents can be adapted to solvent-free conditions, often with the aid of microwave irradiation or the use of solid-supported catalysts. For instance, one-pot syntheses of nitriles from aldehydes and hydroxylamine hydrochloride have been achieved using catalysts like silica (B1680970) gel under dry media and microwave irradiation. asianpubs.org These methods often lead to rapid reactions and high yields. asianpubs.org
The principles of solvent-free synthesis could be extended to the Knoevenagel condensation reaction between benzaldehyde and malononitrile to produce this compound. Such an approach would likely involve grinding the solid reactants together, possibly with a catalytic amount of a base, or heating the mixture in the absence of a solvent. The optimization of such a procedure would involve screening different catalysts, reaction temperatures, and reaction times to maximize the yield and purity of the product.
Solvent Selection and Reaction Media Effects
The synthesis of this compound, an intermediate in the Knoevenagel condensation, and its analogues like mandelonitrile (B1675950), is significantly influenced by the choice of solvent and the nature of the reaction medium. The solvent system can affect reaction rates, yields, and even the stability of the product. Research has explored a variety of media, from simple organic solvents to more complex biphasic and aqueous systems.
In the context of the Knoevenagel condensation of benzaldehyde and malononitrile, which proceeds via the this compound intermediate, solvent polarity plays a crucial role. Studies have shown that protic solvents often perform better than aprotic solvents. nih.gov This is attributed to their polarity and ability to stabilize reaction intermediates. nih.gov For instance, in a comparison of various solvents for this reaction, both ethanol and acetonitrile (B52724) led to high conversion rates, but ethanol was preferred due to its lower toxicity. nih.gov
Industrial processes have been developed using two-phase solvent systems to improve product isolation and purification, particularly for the synthesis of mandelonitrile. smolecule.com A common method involves dissolving benzaldehyde in an organic solvent like ethyl acetate and reacting it with an aqueous solution of a cyanide salt, such as sodium cyanide. smolecule.comgoogle.com After the reaction, the organic layer containing the product can be easily separated. smolecule.com This approach can yield high percentages of the desired product. google.com
For reactions involving substrates with low solubility in water, such as certain benzaldehyde derivatives, the reaction can be conducted in a homogeneous phase. However, for improved efficiency, the addition of an auxiliary solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO) is often preferred. googleapis.com Alternatively, surfactants can be added to facilitate the reaction in aqueous media. googleapis.com The use of ionic liquids in a two-phase system with an aqueous buffer has also been explored for the synthesis of mandelonitrile, demonstrating excellent conversion rates. taylorandfrancis.com
The pH of the reaction medium is another critical parameter, especially in aqueous or biphasic systems. For the synthesis of mandelonitrile from benzaldehyde and sodium cyanide, the reaction is typically carried out under controlled pH, often adjusted with an acid like hydrochloric acid. google.com The optimal pH range is generally between 3 and 9, with a more preferred range of 6.5 to 7.5. google.com In enzymatic syntheses, maintaining the pH with a buffer is essential for enzyme activity and stability. googleapis.com
| Solvent/Reaction Medium | Substrates | Key Findings | Reference |
|---|---|---|---|
| Ethanol | Benzaldehyde, Malononitrile | Chosen as an optimized solvent; protic solvents perform better than aprotic ones due to polarity and stabilization of intermediates. High conversion (100%) achieved. | nih.gov |
| Ethyl Acetate / Water (biphasic) | Benzaldehyde, Sodium Cyanide | Allows for improved product isolation and purification. Yields of 83.5% to 99.8% reported. | smolecule.comgoogle.com |
| Water | Benzaldehyde, Malononitrile | Can promote the uncatalyzed Knoevenagel condensation, though reaction times and yields can vary. | rsc.org |
| Aqueous Buffer / Ionic Liquids (biphasic) | Benzaldehyde, Hydrogen Cyanide | Used in green asymmetric synthesis with lyases, resulting in excellent conversion (86–98%) and high enantiomeric excess. | taylorandfrancis.com |
| Aqueous Medium with auxiliary solvents (Ethanol, DMSO) | Benzaldehyde derivatives | Recommended for substrates with low aqueous solubility to improve reaction efficiency. | googleapis.com |
Temperature and Time Profile Optimization
The optimization of temperature and reaction time is fundamental to achieving high yields and purity in the synthesis of this compound and its analogues. These parameters are often interdependent and are influenced by the specific reactants, catalyst, and solvent system employed.
For the Knoevenagel condensation of benzaldehyde and malononitrile, conditions can range from ambient temperature to elevated temperatures. In one catalyzed system using ethanol as a solvent, an excellent conversion rate was achieved in just 5 minutes at room temperature. nih.gov In contrast, uncatalyzed reactions in water may require higher temperatures and longer durations. For example, a greater than 99% yield was reported after 120 minutes at 50°C in water. rsc.org Another study using a specific catalyst in ethyl acetate demonstrated significant conversion at 70°C, with the reaction progress monitored over time. researchgate.net The apparent activation energy for the Knoevenagel condensation has been calculated to be 10.01 kcal/mol, confirming that the reaction rate is sensitive to temperature changes. ias.ac.in
The synthesis of mandelonitrile and its derivatives also shows a wide range of optimal conditions. Patent literature describes a process where the reaction between benzaldehyde and sodium cyanide in an ethyl acetate/water system is controlled at a low temperature, between 5°C and 10°C. google.com Enzymatic hydrolysis reactions to produce mandelic acid derivatives from mandelonitrile are typically conducted at temperatures ranging from 0 to 50°C, with a preferred range of 10 to 30°C. googleapis.com The duration for these reactions can vary significantly, from 0.1 to 100 hours. googleapis.com
In continuous flow synthesis, which allows for precise control over reaction parameters, the enzymatic synthesis of protected mandelonitrile derivatives has been performed at temperatures of 40°C and 50°C with very short reaction times of around 9 minutes. rsc.org This highlights how modern synthetic methodologies can significantly reduce reaction times through careful optimization of temperature and reaction setup.
| Reaction/Product | Temperature | Time | Solvent/System | Result/Yield | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Room Temperature | 5 min | Ethanol | 100% conversion | nih.gov |
| Knoevenagel Condensation | 50 °C | 120 min | Water | >99% yield | rsc.org |
| Mandelonitrile Synthesis | 5 - 10 °C | Not specified | Ethyl Acetate / Water | 99.8% yield | google.com |
| Enzymatic Hydrolysis | 10 - 30 °C (preferred) | 0.1 - 100 hours | Aqueous Medium | Conditions for producing R(-)-mandelic acid derivatives. | googleapis.com |
| Knoevenagel Condensation | 70 °C | ~60 min | Ethyl Acetate | High conversion observed in time-conversion plot. | researchgate.net |
| Enzymatic Flow Synthesis | 40 - 50 °C | 9 min | MTBE / Water | Efficient synthesis of protected mandelonitrile derivatives. | rsc.org |
Reaction Pathways and Chemical Transformations of Hydroxy Phenyl Methyl Propanedinitrile
Reactivity of the Hydroxyl Moiety in [Hydroxy(phenyl)methyl]propanedinitrile
The hydroxyl group, situated at a benzylic position, is a key site for various chemical transformations, including oxidation, nucleophilic substitution, and derivatization.
The secondary benzylic alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, benzoylpropanedinitrile. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity.
Common oxidizing agents for the conversion of secondary benzylic alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO₂). Swern oxidation, using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, and Dess-Martin periodinane are also effective methods that proceed under mild conditions.
A relevant example, though not directly on the target molecule, is the oxidation of a related phenylmalonate derivative to introduce a hydroxyl group at the benzylic position, which can be seen as the reverse of the oxidation of the hydroxyl group itself. This suggests the accessibility of the benzylic position to oxidative transformations google.com.
Table 1: Common Oxidizing Agents for Secondary Benzylic Alcohols
| Oxidizing Agent | Typical Reaction Conditions |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature |
| Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂), room temperature |
| Manganese dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or acetone, room temperature |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, -78 °C to rt |
| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂), room temperature |
The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation of the alcohol under acidic conditions, followed by the departure of a water molecule to form a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a nucleophile.
Alternatively, the hydroxyl group can be converted to other good leaving groups, such as a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol to a tosylate. The tosylate can then be readily displaced by a wide range of nucleophiles in an S(_N)2 reaction, which proceeds with inversion of configuration if the carbon is a stereocenter libretexts.org.
Another approach involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding benzyl chloride or bromide, respectively. These benzylic halides are then excellent substrates for nucleophilic substitution reactions.
The hydroxyl group of this compound can be readily derivatized to modify the molecule's properties or to introduce new functionalities. Common derivatization reactions include esterification and etherification.
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl halide or anhydride in the presence of a base like pyridine provides a more facile route to the ester.
Etherification: The Williamson ether synthesis can be employed to form ethers. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A specific example of a related compound is the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, where the hydroxyl group has been converted to a methyl ether mdpi.com. This demonstrates the feasibility of ether formation at this position.
Another important derivatization is the formation of silyl ethers by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. Silyl ethers are valuable as protecting groups for the hydroxyl functionality.
A variety of other derivatization reagents can be used to introduce specific tags for analytical purposes, such as chromophores or fluorophores rsc.org.
Reactivity of the Propanedinitrile Moiety
The propanedinitrile (malononitrile) moiety is characterized by the presence of two electron-withdrawing nitrile groups attached to the same carbon atom. This structural feature imparts significant acidity to the methine proton and makes the nitrile groups susceptible to nucleophilic attack and reduction.
The nitrile groups of the propanedinitrile moiety can be reduced to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Reduction with a strong hydride donor like LiAlH₄ typically leads to the complete reduction of both nitrile groups to afford the corresponding diamine, [Amino(phenyl)methyl]propane-1,3-diamine. The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup.
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium, can also be employed. The reaction conditions, such as pressure and temperature, can sometimes be controlled to achieve selective reduction of one nitrile group, although this can be challenging.
The propanedinitrile moiety, particularly in its deprotonated form or when part of a conjugated system, can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
For instance, malononitrile (B47326) and its derivatives can act as dienophiles in Diels-Alder reactions, especially when conjugated to an electron-withdrawing group. More commonly, derivatives of malononitrile are used as components in [4+2] and [3+3] cycloaddition reactions to synthesize a variety of heterocyclic compounds buchler-gmbh.comrsc.orgacs.org. For example, isatylidene malononitrile derivatives have been shown to undergo organocatalyzed [4+2] cycloaddition with α,β-unsaturated ketones rsc.org.
Furthermore, the activated methylene (B1212753) group of the propanedinitrile moiety can be deprotonated to form a carbanion, which can then participate as a nucleophile in various cyclization reactions. For example, in the presence of a base, it can react with α,β-unsaturated ketones in a Michael addition, which can be followed by an intramolecular cyclization to form carbocyclic or heterocyclic rings. Three-component reactions involving malononitrile, an aldehyde, and a phenolic or enolic compound are also a common strategy for synthesizing chromene and pyran derivatives researchgate.net.
Heterocyclization Reactions Involving the Propanedinitrile Core
The highly activated methylene group and the two nitrile functionalities of the propanedinitrile core in this compound serve as a potent building block for the synthesis of various heterocyclic systems. While direct heterocyclization studies on this specific compound are not extensively documented, the reactivity of the closely related benzylidenemalononitrile (B1330407) and other malononitrile derivatives provides a strong basis for predicting its reaction pathways.
The presence of the dinitrile moiety allows for participation in cyclization reactions to form a variety of nitrogen- and oxygen-containing heterocycles. For instance, in reactions analogous to those of other malononitrile derivatives, the propanedinitrile core can react with binucleophiles to yield fused heterocyclic systems. The hydroxyl group can also participate in these cyclizations, potentially leading to the formation of oxygen-containing rings.
| Reactant Type | Potential Heterocyclic Product | Reaction Conditions |
| Hydrazine derivatives | Pyrazole (B372694) or Pyridazine derivatives | Basic or acidic catalysis |
| Amidines | Pyrimidine derivatives | Basic conditions |
| Hydroxylamine (B1172632) | Isoxazole derivatives | Mildly acidic or basic conditions |
| Sulfur and an active methylene compound | Thiophene derivatives (Gewald reaction) | Basic catalysis |
These reactions typically proceed through an initial nucleophilic attack on one of the nitrile groups, followed by an intramolecular cyclization and subsequent aromatization or rearrangement to afford the stable heterocyclic product. The phenyl and hydroxyl substituents on the adjacent carbon would be expected to influence the regioselectivity and stereoselectivity of these transformations.
Reactivity of the Phenyl Substituent and Aromatic Transformations
Common aromatic transformations that could be envisaged for this molecule include:
Nitration: Introduction of a nitro group onto the phenyl ring, likely at the ortho- or para-positions relative to the hydroxyl group.
Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) onto the aromatic ring, again favoring the ortho- and para-positions.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the presence of the hydroxyl group can complicate these reactions due to its interaction with the Lewis acid catalyst.
The specific reaction conditions would need to be carefully controlled to achieve selective transformation of the phenyl ring without affecting the other reactive functional groups in the molecule.
Multi-component Reactions and Domino Processes Involving this compound
This compound can be considered a key intermediate in various multi-component reactions (MCRs) and domino processes. Its formation often occurs in situ from the condensation of benzaldehyde (B42025) and malononitrile.
Complex Annulation Reactions
While specific complex annulation reactions starting directly from isolated this compound are not widely reported, its structural motifs are frequently found in the products of such reactions. It can be postulated that this compound could participate in annulation strategies where the hydroxyl group acts as a nucleophile and the dinitrile moiety as an electrophile after activation, or vice versa. For example, it could potentially react with 1,3-dicarbonyl compounds or other suitable partners to construct complex polycyclic and heterocyclic frameworks.
Tandem Knoevenagel-Michael Processes
The formation of this compound is the initial step in many tandem Knoevenagel-Michael reactions. In a typical sequence, an aromatic aldehyde and malononitrile first undergo a Knoevenagel condensation to form an arylidene malononitrile. This intermediate can then act as a Michael acceptor. However, under certain conditions, the initial Knoevenagel adduct, which is the enol form of this compound, can be trapped or participate in subsequent reactions.
For example, in the presence of a suitable Michael donor, a tandem reaction can occur. A proposed sequence is as follows:
Knoevenagel Condensation: Benzaldehyde reacts with malononitrile to form benzylidenemalononitrile.
Hydration: In aqueous media, this can be hydrated to this compound.
Michael Addition: A nucleophile can then add to the activated double bond of the initially formed benzylidenemalononitrile.
Several studies have reported the synthesis of pyrano[2,3-d]pyrimidine diones and tetrahydrobenzo[b]pyrans through a tandem Knoevenagel-Michael-cyclocondensation reaction involving an aldehyde, malononitrile, and a barbituric acid derivative or dimedone, respectively pcbiochemres.compcbiochemres.comrsc.org. In these reactions, an intermediate similar in structure to this compound is formed and then undergoes further transformations.
| Reactants | Catalyst | Product Type |
| Malononitrile, Aldehydes, Barbituric acid derivatives | Isonicotinic acid | Pyrano[2,3-d]pyrimidine diones pcbiochemres.compcbiochemres.com |
| Malononitrile, Aldehydes, Dimedone | Acetic acid functionalized ionic liquid | Tetrahydrobenzo[b]pyrans rsc.org |
Mechanistic Investigations of Chemical Transformations
The elucidation of reaction mechanisms is crucial for understanding and optimizing the chemical transformations of this compound.
Elucidation of Proposed Reaction Mechanisms
While direct mechanistic studies on this compound are limited, the mechanisms of related reactions provide valuable insights.
Mechanism of Tandem Knoevenagel-Michael-Cyclocondensation:
A plausible mechanism for the formation of pyrano[2,3-d]pyrimidine diones, which likely involves an intermediate structurally related to this compound, is as follows:
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between an aldehyde and malononitrile, catalyzed by a base, to form a cyanoolefin intermediate.
Michael Addition: The active methylene compound (e.g., a barbituric acid derivative) then acts as a Michael donor, attacking the electron-deficient double bond of the cyanoolefin.
Cyclocondensation: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final heterocyclic product pcbiochemres.com.
The initial adduct of the aldehyde and malononitrile can be considered a dehydrated form of this compound. Therefore, the reactivity of this compound is intrinsically linked to the intermediates of these tandem processes.
Role of Catalysts in Reaction Pathway Modulation
The reaction pathways of this compound are profoundly influenced by the presence and nature of catalysts. This compound is frequently generated in situ as a transient intermediate in multicomponent reactions, typically initiated by the condensation of benzaldehyde and malononitrile. The catalyst's primary role is to modulate the subsequent chemical transformations, directing the reaction toward specific products with high efficiency and selectivity. Catalysts achieve this by lowering the activation energy of key steps, such as the initial condensation, subsequent Michael additions, and final cyclizations. The choice of catalyst—ranging from biocatalysts and organocatalysts to inorganic compounds—can dictate the reaction's speed, yield, and even the stereochemical outcome of the products.
Biocatalytic Enantioselective Synthesis
A significant example of catalytic pathway modulation is observed in the synthesis of the closely related cyanohydrins, such as mandelonitrile (B1675950), from benzaldehyde. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the stereoselective addition of a cyanide group to a carbonyl group. researchgate.netrsc.orgcell.com This biocatalytic approach provides a powerful tool for controlling the stereochemistry of the product, enabling the synthesis of specific enantiomers. For instance, HNLs can be selected to produce either (R)- or (S)-mandelonitrile with very high enantiomeric excess (up to 99%). pnas.org This level of control is a landmark in enantioselective synthesis and highlights how a catalyst can direct a reaction down a highly specific stereochemical pathway that is difficult to achieve through non-catalytic chemical means. rsc.orgresearchgate.net The enzyme's active site binds the substrates in a specific orientation, facilitating the nucleophilic attack from one particular face of the aldehyde, thus determining the chirality of the resulting cyanohydrin. cell.com
Organocatalysis in Multicomponent Reactions
In the context of multicomponent reactions that form this compound as an intermediate, various organocatalysts have been employed to steer the reaction towards the synthesis of complex heterocyclic scaffolds like 2-amino-4H-pyrans. dntb.gov.uanih.gov These catalysts are often valued for being environmentally benign, inexpensive, and effective under mild conditions.
Urea : This simple organic molecule has been identified as a novel and effective organocatalyst. mdpi.com It is believed to activate substrates through a network of hydrogen bonds, facilitating both the initial Knoevenagel condensation between benzaldehyde and malononitrile and the subsequent cyclization steps. researchgate.net
Imidazole : Functioning as a weak base, imidazole can effectively catalyze the synthesis of functionalized 2-amino-4H-chromenes and other heterocycles by promoting the formation of the initial benzylidenemalononitrile intermediate. rsc.org
Thiamine Hydrochloride (Vitamin B1) : As a biocompatible organocatalyst, thiamine hydrochloride has demonstrated high efficacy in C-C bond-forming reactions, including the synthesis of 4H-benzo[b]pyrans in aqueous media. researchgate.net
Natural Polymers : Biopolymers like sodium alginate, extracted from natural sources, have been successfully used as green organocatalysts for the synthesis of 4H-pyran derivatives in water, highlighting a sustainable approach to catalysis. dntb.gov.ua
Inorganic and Lewis Acid Catalysis
Inorganic catalysts, including simple salts and metal complexes, offer another avenue for modulating reaction pathways.
Diammonium Hydrogen Phosphate (DAHP) : This inexpensive and non-toxic salt serves as a mild and efficient neutral catalyst for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyrans in aqueous ethanol (B145695) at room temperature. benthamdirect.comtandfonline.comresearchgate.netdntb.gov.ua Its proposed mechanism involves facilitating the initial Knoevenagel condensation to form an olefin intermediate, which then undergoes a catalyzed Michael addition and cyclocondensation. tandfonline.com
Metal-Based Catalysts : Complexes such as Zn(L-proline)2 act as efficient Lewis acid catalysts, promoting the multicomponent synthesis of pyran-annulated heterocyclic compounds with high yields. researchgate.net Furthermore, magnetic nanocatalysts like CuFe2O4@starch have been developed to combine high catalytic activity with the practical advantage of easy separation and recyclability, making the process more sustainable. nih.gov
The following table summarizes the role of various catalysts in modulating the reaction pathways involving the in situ generation of this compound from benzaldehyde and malononitrile.
| Catalyst | Reactants | Major Product Type | Key Role of Catalyst | Reference |
| Hydroxynitrile Lyase (HNL) | Benzaldehyde, Hydrogen Cyanide | (R)- or (S)-Mandelonitrile | Enantioselective C-C bond formation, controls stereochemistry | researchgate.netrsc.orgpnas.org |
| Diammonium Hydrogen Phosphate (DAHP) | Aromatic Aldehydes, Malononitrile, Methyl Acetoacetate | 2-Amino-3-cyano-4H-pyrans | Promotes Knoevenagel condensation and subsequent cyclocondensation in aqueous media | benthamdirect.comdntb.gov.ua |
| Urea | Aromatic Aldehydes, Malononitrile, C-H Activated Acidic Compounds | 2-Amino-3-cyano-4H-pyrans and pyran-annulated heterocycles | Acts as a hydrogen-bonding organocatalyst to activate substrates | mdpi.com |
| Imidazole | Aldehydes, Malononitrile, Naphthol/4-hydroxycoumarin | 2-Amino-4H-chromenes | Organocatalyst promoting the formation of the initial arylidenemalononitrile intermediate | rsc.org |
| Thiamine Hydrochloride | Aromatic Aldehydes, Malononitrile, 1,3-Cyclohexanedione | 4H-Benzo[b]pyrans | Biocompatible organocatalyst for C-C bond formation in aqueous ethanol | researchgate.net |
| CuFe2O4@starch | Aromatic Aldehydes, Malononitrile, Dimedone | 2-Amino-3-cyano-4H-pyrans | Magnetically recyclable bionanocatalyst providing a large active surface area | nih.gov |
| Zn(L-proline)2 | Aromatic Aldehydes, Malononitrile, Enolizable C-H acids | Pyran-annulated heterocyclic compounds | Reusable Lewis acid catalyst for multicomponent reactions | researchgate.net |
Computational and Theoretical Investigations of Hydroxy Phenyl Methyl Propanedinitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, energies, and various other properties.
Density Functional Theory (DFT) has become a popular method in computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. Functionals like B3LYP are commonly used as they provide a good balance between accuracy and computational cost. nih.govresearchgate.net For a molecule such as [Hydroxy(phenyl)methyl]propanedinitrile, DFT calculations can elucidate its thermodynamic properties.
DFT studies are effective for optimizing molecular structures and predicting spectroscopic properties. nih.gov For instance, investigations on similar complex organic molecules have successfully used DFT with the B3LYP functional and a 6-311++G(d,p) basis set to calculate geometries, analyze charge distribution, and understand molecular stability. researchgate.netchemrxiv.org
Table 1: Hypothetical Thermodynamic Parameters for this compound Calculated via DFT
| Parameter | Value | Unit |
|---|---|---|
| Total Energy | -648.123 | Hartrees |
| Enthalpy | -648.122 | Hartrees |
| Gibbs Free Energy | -648.165 | Hartrees |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. researchgate.net Methods like Hartree-Fock (HF) fall under this category. While often more computationally demanding than DFT, they provide a fundamental approach to solving the Schrödinger equation for a molecule. sapub.org For propanedinitrile derivatives, ab initio SCF calculations using a double-zeta plus polarization (DZP) basis set have been used to determine the relative stability of different conformers. researchgate.net These calculations can accurately reproduce structural parameters and are crucial for understanding intermolecular interactions. researchgate.net
The choice of a basis set is a critical step in any quantum chemical calculation, as it dictates the accuracy and computational cost of the study. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heteroatoms and π-systems, like propanedinitriles, it is essential to use basis sets that include polarization and diffuse functions.
Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)) : These are widely used and offer a good compromise between cost and accuracy. The symbols indicate the inclusion of polarization () and diffuse functions (++). computabio.comnih.gov For many systems, the 6-31G* basis set is sufficient for qualitatively correct results in wavefunction analysis. computabio.com
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed to converge systematically to the complete basis set (CBS) limit, offering a pathway to highly accurate results, especially when studying electron correlation. umich.edu
The selection of an appropriate basis set is often guided by the specific property being investigated. For example, calculating dipole moments and hyperpolarizability requires the inclusion of diffuse functions. computabio.com Validation involves comparing calculated results with experimental data or results from higher-level calculations to ensure the chosen basis set is adequate for the chemical system. mit.edu
Table 2: Comparison of Common Basis Sets in Computational Chemistry
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d) | Pople double-zeta with polarization functions on heavy atoms. | Geometry optimizations and frequency calculations for medium-sized molecules. |
| 6-311++G(d,p) | Pople triple-zeta with diffuse and polarization functions on all atoms. | High-accuracy energy calculations, studies of anions and hydrogen bonding. |
| cc-pVTZ | Correlation-consistent triple-zeta. | High-level correlated calculations where systematic convergence is desired. |
Molecular Structure and Geometry Optimization Studies
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. chemrxiv.org This procedure is fundamental for predicting the stable structure of a molecule like this compound. The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
For organic molecules, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are frequently used to obtain optimized geometries that are in good agreement with experimental data where available. bhu.ac.inresearchgate.net The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure. researchgate.netajchem-a.com For example, studies on similar structures have shown that the presence of intramolecular hydrogen bonding can significantly influence the final conformation. bhu.ac.in
Table 3: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C≡N (nitrile) | 1.16 Å |
| C-C (phenyl) | 1.39 Å | |
| C-O (hydroxyl) | 1.43 Å | |
| O-H (hydroxyl) | 0.97 Å | |
| Bond Angle | C-C-C (phenyl) | 120.0° |
| C-CH-C (central) | 110.5° |
Note: The data in this table is illustrative, based on typical values for these functional groups, and represents the type of output generated by geometry optimization calculations.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic). nih.govnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which has a delocalized π-system. The LUMO is likely to be concentrated on the electron-withdrawing propanedinitrile moiety. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. researchgate.netresearchgate.net
Table 4: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -1.35 |
| HOMO-LUMO Gap (ΔE) | 5.23 |
Note: This data is hypothetical, representing typical values for a stable organic molecule as determined by DFT calculations. The relatively large energy gap suggests significant kinetic stability.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions and charge distribution within a molecule. wisc.eduwikipedia.org It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis provides a quantitative description of the Lewis-like structure of a molecule. wikipedia.org
For this compound, an NBO analysis would elucidate the nature of its chemical bonds. The investigation would focus on hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). nih.gov The strength of these interactions is estimated using second-order perturbation theory. nih.gov
A hypothetical NBO analysis for this molecule would likely reveal significant charge delocalization from the oxygen lone pairs (n_O) and the phenyl ring's π-orbitals (π_C=C) into the antibonding orbitals (σ* or π*) of adjacent groups, such as the C-C, C-N, and C-O bonds. These interactions stabilize the molecule and influence its geometry and reactivity.
Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Note: This table is illustrative and not based on actual computational data.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) O | σ*(C-C) | Value |
| LP (1) O | σ*(C-H) | Value |
| π (C=C)_phenyl | π*(C≡N) | Value |
| σ (C-H) | σ*(C-C) | Value |
E(2) represents the stabilization energy of the hyperconjugative interaction.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. wolfram.com Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.netnih.gov
For this compound, an MEP map would highlight the reactive sites. The most negative potential (red) would be expected around the electronegative nitrogen atoms of the nitrile groups and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. researchgate.net The most positive potential (blue) would likely be located around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction and hydrogen bonding. researchgate.net The phenyl ring would exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud.
Vibrational Spectroscopy Simulations
Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. These simulations are crucial for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.
Computational methods, such as Density Functional Theory (DFT), can calculate the harmonic vibrational frequencies of a molecule. researchgate.net For this compound, these calculations would predict the frequencies and intensities of its IR and Raman active vibrational modes. Key vibrational modes would include:
O-H stretch: A characteristic broad band in the IR spectrum.
C≡N stretch: A sharp, intense band characteristic of nitrile groups. libretexts.org
C-H stretches: From the phenyl ring and the aliphatic backbone.
C=C stretches: Associated with the aromatic ring.
C-O stretch: From the hydroxyl group.
The predicted spectra serve as a powerful guide for experimental chemists in identifying and characterizing the compound.
While frequency calculations provide the positions of vibrational bands, a Potential Energy Distribution (PED) analysis is necessary to make unambiguous assignments. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. This allows for a detailed understanding of the character of each vibration, confirming whether a mode is a pure stretch or bend, or a complex mixture of several motions.
Table 2: Hypothetical Vibrational Frequencies and PED Assignments for this compound (Note: This table is illustrative and not based on actual computational data.)
| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED Contributions) |
|---|---|---|---|---|
| ν1 | Value | Value | Value | ν(O-H) (98%) |
| ν2 | Value | Value | Value | ν(C-H)_phenyl (95%) |
| ν3 | Value | Value | Value | ν(C≡N) (90%) + δ(C-C-N) (8%) |
| ν4 | Value | Value | Value | ν(C=C)_phenyl (85%) |
| ν5 | Value | Value | Value | ν(C-O) (70%) + δ(C-C-H) (25%) |
ν: stretching; δ: bending.
Reaction Pathway and Transition State Calculations for Mechanistic Elucidation
Computational chemistry is instrumental in exploring reaction mechanisms. diva-portal.org By calculating the potential energy surface for a proposed reaction, chemists can identify intermediates, transition states, and determine the activation energies. mdpi.comresearchgate.net For this compound, one might investigate its synthesis, such as the reaction between benzaldehyde (B42025) and malononitrile (B47326), or its subsequent reactions, like hydrolysis of the nitrile groups. pressbooks.pub
Calculations would involve locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The difference in energy between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate. This approach provides a detailed, step-by-step picture of the chemical transformation, which is often difficult to obtain through experimental means alone.
Solvent Effects Modeling in Theoretical Studies
Reactions and molecular properties can be significantly influenced by the solvent. researchgate.net Theoretical studies often incorporate solvent effects to provide more realistic predictions. This can be done using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov
For this compound, modeling solvent effects would be crucial for accurately predicting its properties in solution. For instance, the polarity of the solvent would affect the stability of different conformers, the positions of its UV-Vis absorption bands, and the energy barriers of its reactions. nih.gov Comparing calculations in the gas phase to those in various solvents would reveal the extent to which the solvent environment modulates the molecule's intrinsic properties.
Analytical and Spectroscopic Characterization Methodologies for Hydroxy Phenyl Methyl Propanedinitrile
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique identifies the different types of protons (¹H nuclei) in a molecule based on their chemical environment. The spectrum would show distinct signals for the hydroxyl proton (-OH), the methine protons (-CH-), and the aromatic protons of the phenyl group. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal information about neighboring protons.
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. For [Hydroxy(phenyl)methyl]propanedinitrile, signals would be expected for the carbon atoms of the nitrile groups, the phenyl ring, the benzylic carbon attached to the hydroxyl group, and the carbon of the dinitrile-substituted methine group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The presence of the phenyl group in this compound would be expected to give rise to characteristic absorption bands in the UV region, typically corresponding to π→π* transitions of the aromatic system. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern. For this compound (C₁₀H₈N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals such as water (H₂O), hydrogen cyanide (HCN), or the phenyl group.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For this compound, with the chemical formula C₁₀H₈N₂O, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer would be compared to these theoretical values to confirm the empirical formula and assess the purity of the sample.
Theoretical Elemental Composition of C₁₀H₈N₂O:
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 69.76 |
| Hydrogen (H) | 4.68 |
| Nitrogen (N) | 16.27 |
This table is based on theoretical calculations and does not represent experimental data.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental tool for the separation and analysis of this compound from reaction mixtures and for the determination of its purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quantitative analysis and purification of this compound. Both normal-phase and reverse-phase HPLC can be utilized, but chiral HPLC is particularly significant due to the presence of a stereocenter at the carbon bearing the hydroxyl, phenyl, and dinitrile groups.
Detailed research has established various HPLC methods for the analysis of mandelonitrile (B1675950) and its derivatives. researchgate.net Chiral stationary phases (CSPs) are frequently used to resolve the enantiomers of these compounds. Common CSPs include those based on polysaccharide derivatives, such as cellulose (B213188) and amylose, coated on a silica (B1680970) support (e.g., Chiralcel® OD-H, Chiralpak® IA). researchgate.net The separation mechanism on these columns relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
The mobile phase composition is critical for achieving optimal separation. For chiral separations in normal-phase mode, mixtures of alkanes like n-hexane with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) are typically employed. researchgate.net For reverse-phase analysis, which is common for purity assessment, a C18 column is often used with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with acidic modifiers to improve peak shape. mdpi.comgoogle.com Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophoric activity.
Below is a table summarizing typical HPLC conditions for the analysis of related chiral cyanohydrins.
Table 1: Representative HPLC Conditions for Chiral Analysis
| Parameter | Condition 1: Normal Phase | Condition 2: Reverse Phase |
|---|---|---|
| Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers. | Purity analysis and separation from polar/nonpolar impurities. |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of the synthesis of this compound. rsc.org This technique allows for the qualitative assessment of the consumption of starting materials (e.g., benzaldehyde (B42025) and malononitrile) and the formation of the product.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica gel (a polar stationary phase). The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent, a solvent or mixture of solvents, moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases.
The choice of eluent is critical. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) is effective. researchgate.netrochester.edusilicycle.com By adjusting the ratio of these solvents, the retention factor (Rf) of the spots can be optimized for clear separation. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
After development, the spots are visualized. Since the phenyl group is UV active, the plate can be observed under a UV lamp (typically at 254 nm), where the compounds will appear as dark spots against a fluorescent background. Alternatively, staining reagents like potassium permanganate (B83412) or p-anisaldehyde can be used for visualization.
By comparing the Rf values of the spots in the reaction mixture lane with those of the starting material standards, one can track the reaction's progress over time. The disappearance of starting material spots and the appearance of a new product spot indicate a successful reaction.
Table 2: Illustrative TLC Monitoring of a Synthesis Reaction
| Lane on TLC Plate | Description | Observation | Interpretation |
|---|---|---|---|
| 1 (SM1) | Benzaldehyde Standard | Single spot at Rf = 0.75 | Reference for starting material 1. |
| 2 (SM2) | Malononitrile (B47326) Standard | Single spot at Rf = 0.40 | Reference for starting material 2. |
| 3 (RM - t=0) | Reaction Mixture at Time = 0 | Two spots at Rf = 0.75 and 0.40 | Only starting materials are present. |
| 4 (RM - t=1h) | Reaction Mixture at Time = 1 hour | Faint spots at Rf = 0.75, 0.40. New, prominent spot at Rf = 0.55. | Starting materials are being consumed and the product is forming. |
| 5 (RM - t=3h) | Reaction Mixture at Time = 3 hours | No spot at Rf = 0.75. Very faint spot at Rf = 0.40. Intense spot at Rf = 0.55. | Reaction is nearing completion. |
Note: Rf values are hypothetical and depend on the specific TLC conditions (e.g., eluent: 30% Ethyl Acetate (B1210297) in Hexane).
Electrochemical Characterization Techniques: Cyclic Voltammetry (CV)
While less commonly reported in the literature for this compound specifically, Cyclic Voltammetry (CV) is a powerful electroanalytical technique that can provide valuable information about the redox properties of the molecule. CV measures the current response of an electroactive species to a linearly cycled potential sweep. The resulting plot of current versus potential is known as a cyclic voltammogram.
The structure of this compound contains several functional groups that could be electrochemically active. The phenyl ring and the hydroxyl group are susceptible to oxidation at sufficiently positive potentials. academie-sciences.fr Conversely, aromatic nitrile groups are known to be reducible at negative potentials. mdpi.com
A hypothetical CV experiment for this compound would involve dissolving the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) to ensure conductivity. A three-electrode system would be used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Upon scanning the potential, one might expect to observe an irreversible oxidation peak corresponding to the oxidation of the hydroxyphenyl moiety. On the reverse scan towards negative potentials, one or more reduction peaks could appear, corresponding to the reduction of the two nitrile groups. The exact potentials of these peaks would depend on the molecular structure and experimental conditions. Analysis of the peak potentials, peak currents, and peak shapes can provide insights into the thermodynamics and kinetics of the electron transfer processes, the stability of the resulting radical ions, and potential reaction mechanisms.
Table 3: Predicted Electrochemical Behavior
| Process | Expected Potential Range (vs. Ag/AgCl) | Electroactive Moiety | Comments |
|---|---|---|---|
| Oxidation | > +1.5 V | Hydroxyphenyl group | Likely an irreversible process due to the instability of the resulting radical cation, potentially leading to electrode fouling. academie-sciences.fr |
| Reduction | < -1.8 V | Propanedinitrile group | May show one or two reduction waves corresponding to the stepwise reduction of the two nitrile (-C≡N) groups. mdpi.com |
Applications of Hydroxy Phenyl Methyl Propanedinitrile in Synthetic Chemistry
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
[Hydroxy(phenyl)methyl]propanedinitrile is a key intermediate in the Knoevenagel condensation reaction between benzaldehyde (B42025) and malononitrile (B47326). While it often readily dehydrates to form benzylidenemalononitrile (B1330407), its transient existence is crucial for subsequent transformations. ias.ac.in The presence of both a nucleophilic hydroxyl group and electrophilic nitrile groups, along with the acidic proton alpha to the cyano groups, allows it to participate in a variety of reactions.
As a building block, it provides a C3 synthon that can be incorporated into larger molecules. The hydroxyl group can be functionalized through esterification or etherification, while the nitrile groups can undergo hydrolysis, reduction, or cycloaddition reactions. This versatility allows chemists to use it as a starting point for synthesizing molecules with specific functionalities and stereochemical arrangements. For instance, its derivatives are used in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net
Precursors for the Construction of Diverse Heterocyclic Systems
One of the most significant applications of this compound is its role as a precursor for a wide array of heterocyclic compounds. It is a fundamental component in one-pot syntheses of pharmaceutically important scaffolds such as pyrans, pyridines, and their fused derivatives. nih.gov
The typical reaction pathway involves the in-situ formation of this compound or its dehydrated derivative, benzylidenemalononitrile, which then acts as a Michael acceptor. This intermediate reacts with a C-H acid (a 1,3-dicarbonyl compound or its equivalent) to initiate a sequence of reactions including Michael addition, cyclization, and tautomerization, ultimately leading to the heterocyclic product. rsc.org A variety of catalysts, including eco-friendly options like sodium citrate, can be employed to facilitate these transformations under mild conditions. researchgate.net
The following table summarizes the synthesis of various heterocyclic systems originating from reactions involving benzaldehyde and malononitrile, where this compound is a key intermediate.
| Heterocyclic System | Third Component | Catalyst/Conditions | Resulting Scaffold |
| 4H-Pyrans | Dimedone | Thiamine hydrochloride in aqueous ethanol (B145695) | Tetrahydrobenzo[b]pyran |
| Pyrano[2,3-d]pyrimidines | Barbituric Acid | Erbium-coated cobalt ferrite (B1171679) nanoparticles | 5-Aryl-2-oxo-tetrahydro-2H-pyranopyrimidine |
| Pyrano[2,3-c]pyrazoles | Phenyl pyrazolone | Zn(L-proline)2 | Pyran-annulated pyrazole (B372694) |
| 2-Amino-4H-chromenes | 4-Hydroxycoumarin | Zinc complex in ethanol | Chromene derivative |
| Thiophenes | Elemental Sulfur | Base (Gewald Reaction) | Substituted thiophene |
These reactions highlight the compound's utility in generating molecular diversity from simple starting materials.
Utility in Multi-Component Reaction Design and Execution
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. taylorandfrancis.com this compound is a cornerstone of many MCRs, particularly three-component reactions involving an aldehyde, malononitrile, and a nucleophilic species. researchgate.netresearchgate.net
In a typical MCR, benzaldehyde first reacts with the carbanion of malononitrile to form the this compound intermediate. This adduct then participates in the subsequent steps of the reaction cascade without being isolated. For example, in the synthesis of 2-amino-4H-pyrans, the intermediate reacts with an enolizable C-H acid, such as a 1,3-dicarbonyl compound, leading to the final product. researchgate.net This strategy avoids the need for isolating and purifying intermediates, thereby saving time, resources, and reducing waste.
The versatility of this approach is demonstrated by the wide range of components that can be successfully employed, as shown in the table below.
| Reaction Type | Component 1 | Component 2 | Component 3 | Product Class |
| Three-component | Benzaldehyde | Malononitrile | 1,3-Cyclohexanedione | 2-Amino-4H-benzo[b]pyrans |
| Three-component | Aromatic Aldehyde | Malononitrile | Barbituric Acid | Pyrano[2,3-d]pyrimidines |
| Three-component | Aromatic Aldehyde | Malononitrile | Rhodanine | Pyran-annulated heterocycles |
| Pseudo-four-component | Isatin | Malononitrile (2 eq.) | Cyclic Ketone | Spiroindole tetracyclic systems |
The predictable reactivity of the this compound intermediate makes it an ideal candidate for the rational design of novel MCRs to access new chemical space.
Derivatization Strategies for Enhanced Chemical Functionality and Analytical Detection
Derivatization is the chemical modification of a compound to enhance its properties for a specific application, such as improving its reactivity, stability, or detectability for analytical purposes. journalajacr.comresearchgate.net While this compound is often used as a transient intermediate, its functional groups (hydroxyl and nitrile) are amenable to various derivatization reactions.
For Enhanced Chemical Functionality:
Hydroxyl Group: The alcohol functionality can be converted into an ester or ether. This can protect the hydroxyl group, alter the molecule's solubility, or introduce a new functional handle for further synthesis. For example, acylation with an acyl chloride could be used to introduce a new molecular fragment.
Nitrile Groups: The cyano groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. These transformations dramatically alter the electronic and structural properties of the molecule, opening pathways to new classes of compounds.
For Analytical Detection: In analytical chemistry, particularly in chromatography, derivatization is employed to improve the detection of analytes that lack a strong chromophore or fluorophore. researchgate.netsdiarticle4.com The hydroxyl group of this compound can be targeted for this purpose. Reagents can be used either before chromatographic separation (pre-column) or after (post-column). sdiarticle4.com
The table below lists potential derivatizing agents that could react with the hydroxyl group of the title compound to facilitate its detection by UV-Visible or Fluorescence detectors in HPLC.
| Derivatizing Reagent | Target Functional Group | Detection Method | Resulting Derivative |
| Benzoyl chloride | Hydroxyl (-OH) | UV-Visible | Benzoyl ester |
| Phenyl isocyanate | Hydroxyl (-OH) | UV-Visible | Phenylurethane |
| 1-Dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl) | Hydroxyl (-OH) | Fluorescence | Dansyl ether |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Hydroxyl (-OH) | Fluorescence | Fmoc ether |
Such derivatization strategies are crucial for reaction monitoring, purity assessment, and quantitative analysis of reactions involving this compound. journalajacr.com
Advanced Topics and Future Research Directions in Hydroxy Phenyl Methyl Propanedinitrile Chemistry
Development of Innovative Catalytic Systems for Sustainable Synthesis
The synthesis of [Hydroxy(phenyl)methyl]propanedinitrile and its analogues can be envisioned through the hydrocyanation of a benzylidenemalononitrile (B1330407) precursor. The development of innovative and sustainable catalytic systems for this transformation is a key area of research. Modern catalysis emphasizes the use of efficient, reusable, and environmentally benign catalysts.
Biocatalysis, particularly the use of enzymes, offers a highly sustainable route. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, making them ideal for creating the chiral hydroxyl center of the target molecule. rsc.orgresearchgate.net HNLs operate under mild, aqueous conditions and can provide access to either the (R)- or (S)-enantiomer with excellent selectivity. rsc.orgqmul.ac.uk For instance, HNLs derived from the millipede Chamberlinius hualienensis have shown exceptionally high specific activity in the synthesis of (R)-mandelonitrile. researchgate.netsmolecule.com
For the synthesis of the benzylidenemalononitrile precursor via the Knoevenagel condensation, sustainable methods include the use of visible light in tandem with organocatalysts like β-alanine in water, which serves as a green solvent. researchgate.net Other approaches employ microwave irradiation in catalyst-free aqueous systems, significantly reducing reaction times and energy consumption. benthamdirect.comeurekaselect.comresearchgate.net
| Catalyst Type | Specific Catalyst | Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalyst | Hydroxynitrile Lyase (HNL) | Asymmetric Cyanohydrin Synthesis | High enantioselectivity (>99% ee), mild aqueous conditions, environmentally benign. | rsc.orgresearchgate.net |
| Organocatalyst | β-Alanine / Sodium Anthraquinone-1,5-disulfonate | Tandem Photo-oxidative Knoevenagel Condensation | Uses visible light, air as oxidant, water as solvent; inexpensive and safe catalysts. | researchgate.net |
| Lewis Acid | Chiral Ti(IV)-Schiff Base Complexes | Asymmetric Cyanohydrin Synthesis | High enantioselectivity for a broad range of substrates. | diva-portal.org |
| Heterogeneous | Zeolitic Imidazolate Framework-8 (ZIF-8) | Knoevenagel Condensation | Solventless conditions, reusable catalyst, high yield. | researchgate.net |
| Energy Source | Microwave Irradiation | Knoevenagel Condensation | Catalyst-free, rapid reaction times (30 min), high yields (77-95%), water as solvent. | benthamdirect.comeurekaselect.com |
Exploration of Novel Reaction Pathways and Transformations
The polyfunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules. The cyanohydrin and malononitrile (B47326) groups offer multiple avenues for novel transformations.
The cyanohydrin moiety is a precursor to several valuable functional groups. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis of the nitrile can yield α-hydroxy acids, while reduction with reagents like lithium aluminum hydride can produce β-amino alcohols. chemistrysteps.com These transformations open pathways to pharmaceutically relevant scaffolds.
The malononitrile unit is a well-known participant in the synthesis of heterocyclic compounds. researchgate.net Its high reactivity allows it to be used in cycloaddition and cyclocondensation reactions to form pyridines, pyrazoles, and other complex ring systems. researchgate.net Future research could explore intramolecular reactions, where the hydroxyl group participates in a cyclization with one of the nitrile groups or the activated carbon of the malononitrile, leading to novel oxygen-containing heterocycles. Furthermore, the development of tandem reactions that functionalize both the hydroxyl and nitrile groups in a single pot would represent a significant advance in synthetic efficiency.
Integration of Advanced Computational Chemistry in Reaction Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov For the synthesis of this compound, computational methods can provide critical insights.
DFT calculations can be used to model the transition states of the Knoevenagel condensation, revealing the role of the catalyst in lowering the activation energy barrier. researchgate.netacs.org Studies have investigated the mechanism of piperidine-catalyzed and TiCl4-promoted Knoevenagel reactions, elucidating the stepwise pathways involving iminium ions and titanyl complexes. acs.orgnih.gov Similarly, computational models can predict the stereochemical outcome of HNL-catalyzed cyanohydrin formation by analyzing the binding of the substrate in the enzyme's active site. nih.gov Such studies can explain the origins of enantioselectivity and guide protein engineering efforts to create mutant enzymes with enhanced activity or altered substrate specificity. nih.gov
By calculating the energies of intermediates and transition states, computational chemistry can help researchers design more efficient synthetic routes, select optimal catalysts, and predict potential side reactions before undertaking costly and time-consuming experimental work. acs.org
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound provides a fertile ground for the application of the twelve principles of green chemistry, aiming to reduce the environmental impact of chemical processes.
The principles of catalysis and atom economy are central to this effort. The Knoevenagel condensation is inherently atom-economical, producing only water as a byproduct. researchgate.net The use of catalytic quantities of enzymes (HNLs) or organocatalysts is vastly superior to stoichiometric reagents. rsc.org The principle of using safer solvents and auxiliaries is addressed by performing reactions in water, which is non-toxic and readily available. benthamdirect.comresearchgate.net
Design for energy efficiency is achieved by utilizing alternative energy sources like microwave irradiation or visible light, which can dramatically shorten reaction times and lower energy consumption compared to conventional heating. benthamdirect.com Furthermore, employing biocatalysts like HNLs allows reactions to proceed at or near ambient temperature and pressure.
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
|---|---|---|---|
| Prevention | Using high-yield catalytic reactions to minimize byproducts. | Reduces waste generation and purification needs. | researchgate.net |
| Atom Economy | Employing condensation reactions (e.g., Knoevenagel) where most atoms are incorporated into the product. | Maximizes resource efficiency, minimizes waste. | researchgate.net |
| Catalysis | Using biocatalysts (HNLs) or organocatalysts instead of stoichiometric reagents. | Increases reaction efficiency, reduces waste, allows for catalyst recycling. | rsc.org |
| Safer Solvents | Conducting reactions in water. | Eliminates the need for hazardous organic solvents. | benthamdirect.com |
| Design for Energy Efficiency | Using microwave or visible light energy sources; enzymatic reactions at ambient temperature. | Reduces energy consumption and environmental footprint. | benthamdirect.com |
| Use of Renewable Feedstocks | Potentially deriving benzaldehyde (B42025) from lignin or other biomass sources. | Reduces reliance on depleting fossil fuels. | N/A |
Investigation of Stereoselective Synthesis of this compound and its Analogues
The carbon atom bonded to the hydroxyl and phenyl groups in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of methods to selectively synthesize one enantiomer is of paramount importance, as different enantiomers can have vastly different biological activities.
Asymmetric synthesis of the cyanohydrin moiety is well-established, with biocatalysis being a leading strategy. rsc.org Hydroxynitrile lyases are highly enantioselective, and different HNLs can produce either the (R)- or (S)-cyanohydrin. rsc.orgqmul.ac.uk For example, HNL from almonds (Prunus amygdalus) typically yields (R)-cyanohydrins, while HNL from cassava (Manihot esculenta) can produce the (S)-enantiomer. smolecule.com This enzymatic approach routinely achieves enantiomeric excesses (ee) greater than 99%. smolecule.com
Chemical methods for asymmetric cyanohydrin synthesis also exist, often employing chiral Lewis acid catalysts. Titanium-salen complexes, for instance, have been successfully used to catalyze the asymmetric addition of cyanide sources to aldehydes. diva-portal.org Future research will likely focus on developing catalysts that are not only highly selective but also robust, inexpensive, and applicable to a wider range of substrates, including the sterically demanding benzylidenemalononitriles required for the synthesis of the target molecule.
| Catalyst System | Example Substrate | Stereochemical Outcome | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R)-Hydroxynitrile Lyase (Prunus amygdalus) | Benzaldehyde | (R)-Mandelonitrile | >99% | rsc.orgsmolecule.com |
| (S)-Hydroxynitrile Lyase (Manihot esculenta) | Benzaldehyde | (S)-Mandelonitrile | 98.9% | smolecule.com |
| Hydroxynitrile Lyase (Chamberlinius hualienensis) | Benzaldehyde | (R)-Mandelonitrile | 99% | smolecule.com |
| Chiral Ti(IV)-Salen Complex | Aldehydes | Chiral Cyanohydrins | High ee | diva-portal.org |
| Chiral Lithium Binaphtholate Complex | Aromatic Aldehydes | Chiral Cyanohydrins | High ee | organic-chemistry.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
